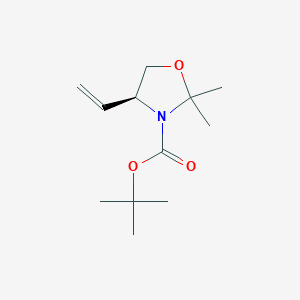

(S)-2,2-二甲基-4-乙烯基-恶唑烷-3-羧酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl esters are a type of organic compound that are widely used in synthetic organic chemistry . They are derived from carboxylic acids and tert-butanol. The tert-butyl group is often used as a protecting group in organic synthesis, due to its stability and the ease with which it can be removed .

Synthesis Analysis

Tert-butyl esters can be synthesized through a variety of methods. One common method is the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .

Molecular Structure Analysis

The molecular structure of a tert-butyl ester depends on the specific carboxylic acid from which it is derived. In general, tert-butyl esters have a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .

Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to produce carboxylic acids and tert-butanol .

Physical And Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of around 0.87 and a flash point of 72°F . They are insoluble in water .

科学研究应用

食品和包装中的邻苯二甲酸酯

邻苯二甲酸酯用作增塑剂,由于其潜在的健康影响而引起担忧。研究重点关注它们在食品和包装中的存在,分析它们的检测和定量方法。这项研究对于了解邻苯二甲酸酯和潜在相关化合物的环境和健康影响至关重要 (Harunarashid、Lim 和 Harunsani,2017)。

含三唑杂环的杂化物的抗菌活性

三唑及其杂化物在对抗抗生素耐药细菌(如金黄色葡萄球菌)方面显示出前景。它们的机制涉及抑制关键的细菌酶和过程,突出了化学杂化物在医学应用中的潜力 (Li 和 Zhang,2021)。

用于生物聚合物应用的木聚糖衍生物

木聚糖(一种天然多糖)的化学改性可以产生具有特定功能特性的新型生物聚合物。这些衍生物的应用范围从药物输送到着力添加剂,表明化学改性天然化合物的多功能性 (Petzold-Welcke、Schwikal、Daus 和 Heinze,2014)。

肉桂酸衍生物作为抗癌剂

肉桂酸及其衍生物因其抗癌特性而受到探索。肉桂酸骨架上不同位置的化学修饰导致了在癌症治疗中具有显着潜力的化合物,证明了合成化学在药物开发中的重要性 (De、Baltas 和 Bedos-Belval,2011)。

细菌中的羧酸酯水解酶

羧酸酯水解酶在细菌代谢和生物技术应用中起着至关重要的作用。了解它们的结构和功能有助于开发涉及酯水解的工业过程,这与化学合成和环境技术有关 (Oh、Kim 和 Kim,2019)。

安全和危害

未来方向

There is ongoing research into new methods for synthesizing tert-butyl esters, as well as into their potential applications in various fields of chemistry . For example, there is interest in developing more efficient and sustainable methods for the synthesis of tert-butyl esters, such as the use of flow microreactor systems .

属性

IUPAC Name |

tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCRLQHSPEFD-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452192 |

Source

|

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

CAS RN |

133625-87-3 |

Source

|

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)

![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)